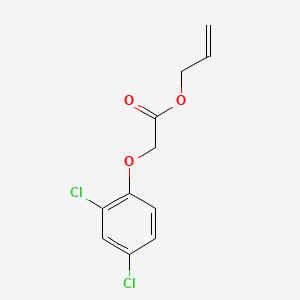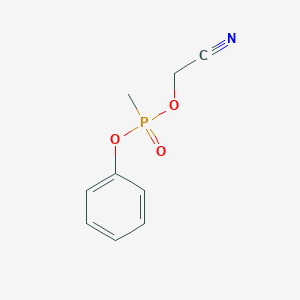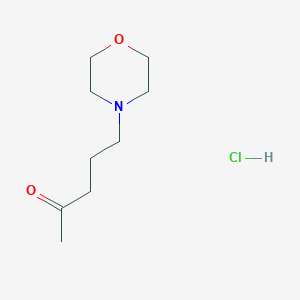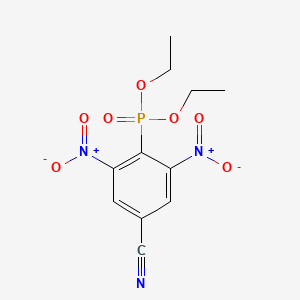
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate: is a synthetic organic compound that belongs to the family of phenoxy herbicides. It is structurally characterized by the presence of a prop-2-enyl group attached to a 2-(2,4-dichlorophenoxy)acetate moiety. This compound is primarily used in agricultural applications for its herbicidal properties, targeting broad-leaved weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prop-2-enyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with prop-2-enyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and water is removed to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of 2-(2,4-dichlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the study of herbicidal mechanisms.
Medicine: Explored for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Wirkmechanismus
The herbicidal activity of prop-2-enyl 2-(2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenoxy)propionic acid (Dichlorprop): Similar in structure but with a propionic acid moiety instead of a prop-2-enyl group.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but without the prop-2-enyl group.
Uniqueness: Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which can influence its absorption, distribution, and activity in plants compared to other similar compounds. Its structural differences may also result in varying degrees of herbicidal efficacy and selectivity.
Eigenschaften
CAS-Nummer |
58965-05-2 |
|---|---|
Molekularformel |
C11H10Cl2O3 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
prop-2-enyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-5-15-11(14)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2 |
InChI-Schlüssel |
FHVGJCINKWRYQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)


![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
